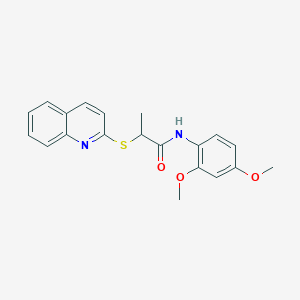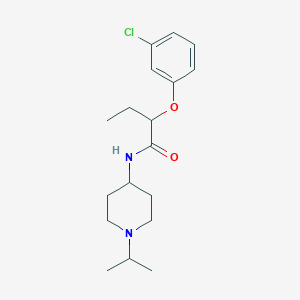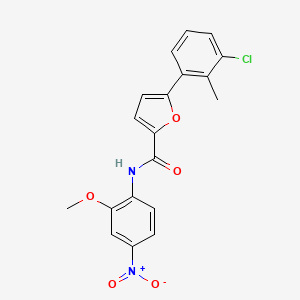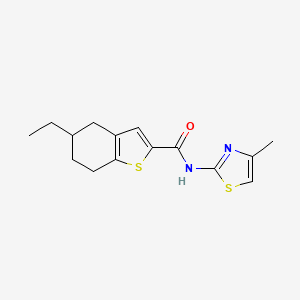
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, also known as DQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DQP belongs to the class of compounds known as arylamides, which have been found to possess a wide range of biological activities.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models. However, the effects of this compound on human subjects are not yet fully understood.
实验室实验的优点和局限性
One advantage of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is its wide range of biological activities, which makes it a versatile compound for scientific research. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure compound. However, one limitation of this compound is its potential toxicity, as it has been found to be cytotoxic to some normal cells. This toxicity must be taken into consideration when designing experiments using this compound.
未来方向
There are many future directions for the study of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide. One area of research is the development of this compound derivatives with improved activity and reduced toxicity. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on cells and signaling pathways. Finally, the potential use of this compound in the treatment of cancer and other diseases requires further investigation in clinical trials.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with 2-mercaptoquinoline in the presence of acetic anhydride and sulfuric acid. The resulting compound is then reacted with 2-bromoethanol to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been found to induce apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(26-19-11-8-14-6-4-5-7-16(14)21-19)20(23)22-17-10-9-15(24-2)12-18(17)25-3/h4-13H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFQTBQCKNMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone](/img/structure/B5158677.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)
![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)


![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)